molecular formula C21H20FN3O5S B2811212 Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1357860-81-1

Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Cat. No.: B2811212
CAS No.: 1357860-81-1
M. Wt: 445.47
InChI Key: ISUBXEFILABJPW-UHFFFAOYSA-N
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Description

Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone.

    Introduction of the sulfonyl group: This step involves the reaction of the spirocyclic intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamides or sulfonyl thiols.

Scientific Research Applications

Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
  • Methyl 2-((2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Uniqueness

Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[[3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-30-20(27)16-4-2-3-5-17(16)31(28,29)25-12-10-21(11-13-25)23-18(19(26)24-21)14-6-8-15(22)9-7-14/h2-9H,10-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUBXEFILABJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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